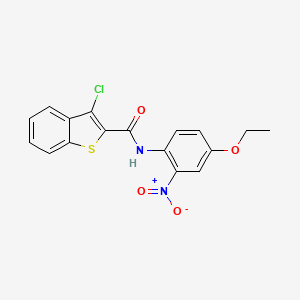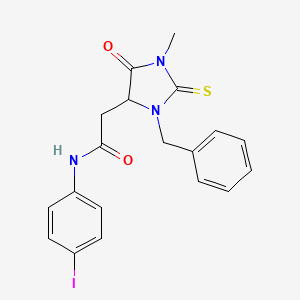![molecular formula C14H13NO3 B5068737 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5068737.png)
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one, also known as NMO, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. NMO is a cyclic urethane derivative that has been shown to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties.
Aplicaciones Científicas De Investigación
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. Studies have shown that 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus, as well as antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Mecanismo De Acción
The mechanism of action of 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one is not fully understood, but studies have suggested that it may inhibit bacterial cell wall synthesis by binding to the enzyme MurA, which is involved in the biosynthesis of peptidoglycan. 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one has also been shown to inhibit fungal cell wall synthesis by binding to β-(1,3)-glucan synthase, which is involved in the biosynthesis of β-(1,3)-glucan.
Biochemical and Physiological Effects
Studies have shown that 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one exhibits low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one has been shown to have minimal effects on mammalian cell viability and has been shown to be well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one in lab experiments is its broad-spectrum activity against a range of bacterial, fungal, and viral pathogens. However, one limitation is that 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one may have limited solubility in aqueous solutions, which may affect its efficacy in certain applications.
Direcciones Futuras
There are several potential future directions for the study of 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one. One area of interest is the development of 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one-based therapeutics for the treatment of bacterial, fungal, and viral infections. Another area of interest is the investigation of the mechanism of action of 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one and the identification of potential targets for drug development. Additionally, the development of new synthesis methods for 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one may lead to the production of more potent and effective analogs.
Métodos De Síntesis
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one can be synthesized through a variety of methods, including the reaction of 2-naphthol with chloroacetyl chloride to form 2-chloroacetylnaphthol, which is then reacted with ethylenediamine to form 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one. Another method involves the reaction of 2-naphthol with phosgene to form 2-chloroformylnaphthol, which is then reacted with ethylenediamine to form 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one.
Propiedades
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14-15-8-13(18-14)9-17-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHJBRYYXBRYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5068666.png)

![methyl 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5068693.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B5068708.png)
![4-[5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5068715.png)
![N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline](/img/structure/B5068722.png)

![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
![7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)